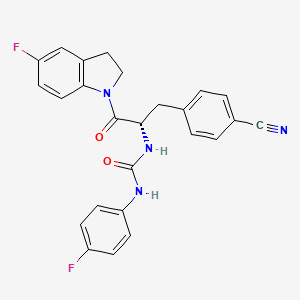
FPR2 agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agoniste du FPR2 2 est un composé synthétique conçu pour cibler le récepteur 2 des peptides formylés (FPR2), un membre de la famille des récepteurs couplés aux protéines G. Le FPR2 est connu pour son rôle dans la modulation des réponses inflammatoires et est impliqué dans divers processus physiologiques et pathologiques, notamment la réponse immunitaire, l’inflammation et la réparation tissulaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’agoniste du FPR2 2 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et des réactions de couplage finales. La voie de synthèse et les conditions de réaction spécifiques peuvent varier en fonction de la pureté et du rendement souhaités. Les étapes courantes comprennent :
Formation d’intermédiaires : Les étapes initiales impliquent souvent la préparation d’intermédiaires clés par le biais de réactions telles que l’alkylation, l’acylation et la cyclisation.
Méthodes de production industrielle
La production industrielle de l’agoniste du FPR2 2 peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les plateformes de synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et l’évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
L’agoniste du FPR2 2 subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
L’agoniste du FPR2 2 possède un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les interactions récepteur-ligand et pour développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans la recherche sur les voies de signalisation cellulaire, la réponse immunitaire et l’inflammation.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, des maladies neurodégénératives et du cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Applications De Recherche Scientifique
FPR2 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on cell signaling pathways, immune response, and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
L’agoniste du FPR2 2 exerce ses effets en se liant au récepteur 2 des peptides formylés, qui est impliqué dans la régulation des réponses inflammatoires. Lors de la liaison, il active les voies de signalisation en aval, notamment la voie des protéines kinases activées par les mitogènes (MAPK) et la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Cela conduit à la modulation de la production de cytokines, de la migration des cellules immunitaires et de la résolution de l’inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Composé 17b : Un agoniste du FPR2 de petite molécule présentant des effets pro-résolutifs et cardioprotecteurs.
BMS-986235 : Un autre agoniste du FPR2 connu pour son potentiel anti-inflammatoire et thérapeutique.
Unicité
L’agoniste du FPR2 2 est unique par son affinité de liaison et sa sélectivité spécifiques pour le FPR2, ce qui permet une modulation ciblée des réponses inflammatoires. Sa structure chimique distincte et ses propriétés pharmacocinétiques en font un outil précieux dans les applications de recherche et thérapeutiques .
Propriétés
Formule moléculaire |
C25H20F2N4O2 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
1-[(2S)-3-(4-cyanophenyl)-1-(5-fluoro-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C25H20F2N4O2/c26-19-5-8-21(9-6-19)29-25(33)30-22(13-16-1-3-17(15-28)4-2-16)24(32)31-12-11-18-14-20(27)7-10-23(18)31/h1-10,14,22H,11-13H2,(H2,29,30,33)/t22-/m0/s1 |
Clé InChI |
KCNMTQVKKFREAN-QFIPXVFZSA-N |
SMILES isomérique |
C1CN(C2=C1C=C(C=C2)F)C(=O)[C@H](CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















